molecular formula C19H38O2S B13828164 3-(Hexadecylthio)propionic acid CAS No. 41622-39-3

3-(Hexadecylthio)propionic acid

Katalognummer: B13828164
CAS-Nummer: 41622-39-3
Molekulargewicht: 330.6 g/mol
InChI-Schlüssel: UZRGHARRXDESET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hexadecylthio)propionic acid: is an organic compound with the molecular formula C19H38O2S and a molecular weight of 330.57 g/mol It is characterized by a long hexadecyl chain attached to a propionic acid moiety via a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecylthio)propionic acid typically involves the reaction of hexadecylthiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include:

    Hexadecylthiol: A long-chain thiol used as the starting material.

    Acrylonitrile: Reacts with hexadecylthiol to form the intermediate.

    Hydrolysis: Converts the intermediate into the final product, this compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hexadecylthio)propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hexadecyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Alkyl halides or other electrophiles for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-(Hexadecylthio)propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Hexadecylthio)propionic acid involves its interaction with various molecular targets. The long hexadecyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways. Specific molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Octadecylthio)propionic acid: Similar structure with an octadecyl chain instead of a hexadecyl chain.

    3-(Dodecylthio)propionic acid: Contains a dodecyl chain.

    3-(Tetradecylthio)propionic acid: Contains a tetradecyl chain.

Uniqueness

3-(Hexadecylthio)propionic acid is unique due to its specific chain length and the presence of a sulfur atom, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

41622-39-3

Molekularformel

C19H38O2S

Molekulargewicht

330.6 g/mol

IUPAC-Name

3-hexadecylsulfanylpropanoic acid

InChI

InChI=1S/C19H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19(20)21/h2-18H2,1H3,(H,20,21)

InChI-Schlüssel

UZRGHARRXDESET-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCSCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.